N-(3-fluorophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O and its molecular weight is 338.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-fluorophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure
The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of fluorine and methyl groups enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through mechanisms such as thymidylate synthase inhibition.
Table 1: Anticancer Activity of Related Triazole Compounds
Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 1.1 | Thymidylate Synthase Inhibition |
Compound B | HCT-116 | 2.6 | Apoptosis Induction |
N-(3-fluorophenyl)-... | HepG2 | 1.4 | Cell Cycle Arrest |
The above table summarizes the IC50 values of various triazole compounds against different cancer cell lines, highlighting their potential as effective anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have demonstrated antimicrobial activity against various pathogens. Studies have reported good inhibition against Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity of Triazole Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | E. coli | 8 μg/mL |
Compound D | S. aureus | 4 μg/mL |
N-(3-fluorophenyl)-... | E. coli/S. aureus | 6 μg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
The biological activity of triazoles is often attributed to their ability to interfere with critical biological targets:
- Thymidylate Synthase Inhibition : Triazoles can inhibit thymidylate synthase, an essential enzyme in DNA synthesis, leading to reduced proliferation of cancer cells.
- Cell Membrane Disruption : The lipophilic nature of triazoles allows them to integrate into microbial membranes, disrupting their integrity and function.
Case Study 1: Anticancer Efficacy
In a study focused on the synthesis and evaluation of triazole derivatives, one compound demonstrated an IC50 value of 1.4 μM against HepG2 liver cancer cells. This compound was found to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various triazoles against clinical isolates of S. aureus. The tested compounds exhibited MIC values ranging from 4 to 8 μg/mL, indicating a strong potential for treating infections caused by resistant strains .
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-12(2)18-17(19(25)21-15-8-5-7-14(20)11-15)22-23-24(18)16-9-4-6-13(3)10-16/h4-12H,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVSJVLPRIVMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.